molecular formula C11H12N2O2 B2815036 3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine CAS No. 501902-17-6

3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B2815036
CAS No.: 501902-17-6
M. Wt: 204.229
InChI Key: GFGXRYATVNGBJN-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine (CAS No. 501902-17-6) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . The structure consists of a 1,2-oxazole core substituted at position 3 with a 3-ethoxyphenyl group and an amine group at position 3. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1 donor (NH₂) and 4 acceptors (two oxazole ring N/O atoms and two ether O atoms).
  • Rotatable bonds: 3 (ethoxyphenyl group and oxazole-amine linkage).
  • Complexity: 201, reflecting its aromatic and heterocyclic features .

This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules and functional materials.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-14-9-5-3-4-8(6-9)10-7-11(12)15-13-10/h3-7H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGXRYATVNGBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. Another method involves the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods include the use of microwave irradiation to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. It acts by binding to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Heterocyclic Core Key Properties/Applications
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine C₁₁H₁₂N₂O₂ 204.23 3-Ethoxyphenyl 1,2-Oxazole High lipophilicity; pharmaceutical intermediate
3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine C₉H₈N₄O₂ 204.19 3-Methoxyphenyl 1,2,4-Oxadiazole Enhanced metabolic stability due to oxadiazole
3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine C₉H₆BrFN₂O 257.06 4-Bromo-3-fluorophenyl 1,2-Oxazole Halogenated substituents for electronic modulation
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine C₉H₆F₂N₂O 196.15 2,4-Difluorophenyl 1,2-Oxazole Improved metabolic stability via fluorine
3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine C₈H₆BrN₃O 240.06 6-Bromopyridin-2-yl 1,2-Oxazole Pyridine core enhances hydrogen bonding
3-(Thiophen-3-yl)-1,2-oxazol-5-amine C₇H₆N₂OS 166.20 Thiophen-3-yl 1,2-Oxazole Sulfur-containing heterocycle for π-stacking
3-(4-Methoxyphenyl)-1,2-oxazol-5-amine C₁₀H₁₀N₂O₂ 190.20 4-Methoxyphenyl 1,2-Oxazole Para-substitution alters electronic density
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine C₉H₆F₃N₃O 229.16 3-Trifluoromethylphenyl 1,2,4-Oxadiazole Strong electron-withdrawing group for reactivity

Key Observations:

Heterocyclic Core Variations :

  • The 1,2-oxazole core (as in the target compound) provides a balance of stability and reactivity. In contrast, 1,2,4-oxadiazole derivatives (e.g., Entry 2, Table 1) exhibit higher metabolic resistance due to reduced ring strain and stronger N–O bonds .

Substituent Effects: Ethoxy vs. Halogenation: Bromo and fluoro substituents (Entries 3–4) introduce steric bulk and electronic effects, favoring interactions with hydrophobic protein pockets .

Aromatic vs. Aliphatic Substituents :

  • Thiophene (Entry 6) and pyridine (Entry 5) substituents introduce sulfur or nitrogen heteroatoms, altering π-stacking and hydrogen-bonding capabilities .

Applications :

  • Brominated analogs (Entries 3, 5) are used in cross-coupling reactions for drug discovery .
  • Fluorinated derivatives (Entries 4, 7) are common in CNS drugs due to blood-brain barrier penetration .

Research Findings and Trends

  • Synthetic Utility : The target compound and its analogs are frequently employed in Schiff base formation (e.g., condensation with aldehydes) to generate bioactive intermediates .
  • Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the crystal structures of these compounds, aiding in structure-activity relationship (SAR) studies .

Biological Activity

3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine is a compound belonging to the oxazole class, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of an ethoxy group and an amino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_{2}O. Its structure allows it to participate in various chemical reactions, including oxidation and substitution reactions. The amino group may facilitate hydrogen bonding with target sites in biological systems, enhancing binding affinity and specificity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it can modulate various biological pathways by acting as an inhibitor or activator of enzymes involved in metabolic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)TBD
Similar Oxazole DerivativeU-937 (Leukemia)TBD
Similar Oxazole DerivativeHCT-116 (Colorectal)TBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been investigated. Compounds within this class have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Case Studies

A study conducted by Ortega et al. explored the structure–activity relationship (SAR) of substituted oxazoles, revealing that modifications at specific positions significantly enhance biological activity. The findings suggest that the introduction of electron-withdrawing groups at the para position of the aromatic ring can increase potency against cancer cell lines .

Another research effort focused on the synthesis and evaluation of novel oxazole derivatives, including this compound. These studies reported promising results regarding their pharmacokinetic profiles and therapeutic efficacy in preclinical models.

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